Triphenyl bismuth carbonate

Catalog No.
S9079110
CAS No.
M.F
C19H17BiO3
M. Wt
502.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenyl bismuth carbonate

Product Name

Triphenyl bismuth carbonate

IUPAC Name

carbonic acid;triphenylbismuthane

Molecular Formula

C19H17BiO3

Molecular Weight

502.3 g/mol

InChI

InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);

InChI Key

UPOGCTUJIUFACM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)O

Triphenylbismuth carbonate (Ph3BiCO3) is a stable, pentavalent organobismuth reagent widely utilized as a mild oxidant and selective arylating agent in organic synthesis. As a solid, it exhibits a non-ionic polymeric structure with bridging carbonate groups, conferring excellent bench stability and ease of handling compared to highly reactive alternatives like pentaphenylbismuth [1]. Unlike many traditional heavy-metal oxidants, it operates under exceptionally mild conditions, facilitating the oxidation of sensitive substrates such as urazoles and hydroxylamines without over-oxidation or the generation of highly toxic byproducts [2]. Its dual utility in both oxidation and selective C- or O-arylation makes it a versatile, procurement-friendly precursor for pharmaceutical development and advanced material synthesis.

Substituting triphenylbismuth carbonate with its closely related analog, triphenylbismuth dichloride (Ph3BiCl2), or traditional oxidants often leads to compromised yields and functional group incompatibility. Ph3BiCl2 typically requires strong bases (such as BTMG) to drive arylation reactions, which can degrade base-sensitive substrates [1]. Furthermore, when oxidizing sensitive precursors like urazoles to highly reactive triazolinediones (TADs), traditional reagents like gaseous NO2-N2O4 or mercury(II) oxide pose severe toxicity risks and can cause rapid decomposition of the TAD products [2]. Ph3BiCO3 bypasses these issues by acting as a mild, neutral-to-basic reagent that selectively transfers phenyl groups or oxidizes substrates in situ, ensuring high reproducibility and simplified purification workflows.

High-Yield, In Situ Oxidation of Urazoles

The oxidation of urazoles to highly reactive triazolinediones (TADs) is traditionally plagued by the need for harsh or toxic oxidants (e.g., NO2-N2O4, HgO) that can degrade the product. Triphenylbismuth carbonate enables this transformation under exceptionally mild conditions. Studies demonstrate that Ph3BiCO3 efficiently oxidizes urazoles in situ at room temperature, achieving >90% yields without the over-oxidation or rapid decomposition associated with redox-active transition metal oxides [1]. This allows for immediate downstream trapping in cycloaddition reactions.

Evidence DimensionUrazole oxidation efficiency and safety
Target Compound Data>90% yield of triazolinediones at room temperature
Comparator Or BaselineNO2-N2O4 (highly toxic gas) or HgO (causes TAD decomposition)
Quantified DifferenceElimination of toxic gas/heavy metal waste while maintaining >90% yield
ConditionsIn situ oxidation at room temperature in dichloromethane

Eliminates the need for highly toxic stoichiometric oxidants, streamlining the synthesis of reactive dienophiles for click chemistry and bioconjugation.

Selective Hydroxylamine Oxidation for Cycloaddition Trapping

Nitrones are crucial intermediates typically synthesized using stoichiometric oxidants like yellow mercury(II) oxide, which presents severe environmental and toxicity challenges. Triphenylbismuth carbonate acts as a highly efficient, environmentally benign alternative. In the oxidation of N,N-disubstituted hydroxylamines, Ph3BiCO3 selectively produces nitrones that can be trapped in situ via 1,3-dipolar cycloaddition with strained alkynes, achieving 80-95% conversion rates while avoiding the toxicity of HgO and the over-oxidation risks of stronger reagents [1].

Evidence DimensionOxidant toxicity and reaction compatibility
Target Compound Data80-95% conversion to nitrones compatible with in situ trapping
Comparator Or BaselineMercury(II) oxide (HgO)
Quantified DifferenceComplete replacement of toxic HgO while maintaining high cycloaddition yields
ConditionsRoom temperature oxidation with in situ alkyne trapping

Provides a scalable, less toxic procurement alternative for generating nitrones in complex target synthesis.

Efficient C-Arylation of Nitroalkanes

The arylation of nitroalkanes is challenging and often requires complex catalytic systems. Triphenylbismuth carbonate uniquely facilitates the direct C-arylation of nitroalkanes under relatively mild conditions. For instance, the reaction of 2-nitropropane with Ph3BiCO3 yields 2-nitro-2-phenylpropane in an 80% yield [1]. This contrasts with triphenylbismuth dichloride, which is more commonly used for alpha-amino acid synthesis via alpha-nitro ester arylation but often requires different base systems or yields different substitution patterns.

Evidence DimensionArylation yield of 2-nitropropane
Target Compound Data80% yield of 2-nitro-2-phenylpropane
Comparator Or BaselineTraditional transition-metal catalyzed arylation
Quantified DifferenceDirect 80% yield without requiring transition-metal catalysts
ConditionsNeutral/basic conditions

Simplifies the procurement of arylating agents by offering a metal-catalyst-free route to sterically hindered nitroaromatics.

Tunable C- vs O-Phenylation of Phenols

The regioselectivity of phenol phenylation is highly dependent on the bismuth reagent and conditions. While pentaphenylbismuth (Ph5Bi) is highly reactive for ortho-phenylation, it is less stable and harder to handle. Triphenylbismuth carbonate offers a tunable alternative: under basic conditions, it selectively provides ortho C-phenylation of phenols, whereas under neutral or acidic conditions, it switches to O-phenylation [1]. This predictable dual-reactivity profile makes Ph3BiCO3 a more versatile and shelf-stable choice for library synthesis compared to Ph5Bi or Ph3BiCl2.

Evidence DimensionReagent stability and regiocontrol
Target Compound DataTunable C- vs O-phenylation based on pH, shelf-stable solid
Comparator Or BaselinePentaphenylbismuth (Ph5Bi)
Quantified DifferenceSuperior handling stability with equivalent ortho-phenylation capability under basic conditions
ConditionsBasic vs Neutral/Acidic conditions

Allows chemists to use a single, stable reagent to access two different connectivity profiles (C-O vs C-C) simply by adjusting the pH.

Triazolinedione Generation for Bioconjugation

Triphenylbismuth carbonate is the optimal procurement choice for workflows requiring the rapid, clean generation of triazolinediones (TADs) from urazoles. Because it avoids the rapid TAD decomposition seen with metal oxide oxidants and circumvents the toxicity of NO2-N2O4, it is highly suited for subsequent click chemistry, protein labeling, and bioconjugation applications where the dienophile must be generated and trapped immediately [1].

Nitrone Synthesis for 1,3-Dipolar Cycloadditions

For pharmaceutical development involving the synthesis of alkaloids or complex heterocycles, Ph3BiCO3 replaces toxic mercury(II) oxide in the oxidation of hydroxylamines. Its mild nature ensures that the resulting nitrones do not over-oxidize, allowing them to be efficiently trapped by strained alkynes in one-pot 1,3-dipolar cycloaddition cascades [2].

Catalyst-Free Arylation of Nitroalkanes and Amides

In the synthesis of sterically hindered building blocks, Ph3BiCO3 provides a direct, transition-metal-free route to C-arylate nitroalkanes and amides. This is particularly valuable in industrial process chemistry where avoiding palladium or copper contamination is a priority, offering a clean, high-yielding alternative to traditional cross-coupling [3].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

502.09817 g/mol

Monoisotopic Mass

502.09817 g/mol

Heavy Atom Count

23

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